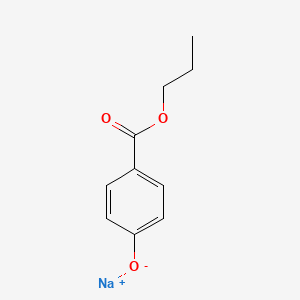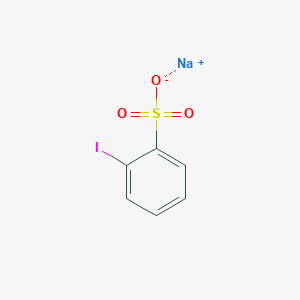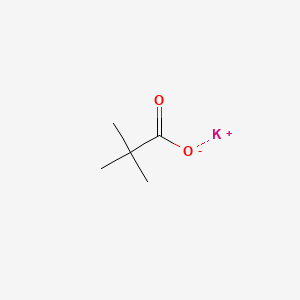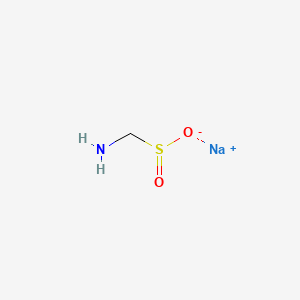
プロピルパラベンナトリウム
概要
説明
プロピルパラベンナトリウム: は、プロピルパラベンのナトリウム塩であり、化粧品、医薬品、食品など、さまざまな業界で防腐剤として広く使用されている化合物です。 その効果的な抗菌作用は、真菌、細菌、酵母の増殖を阻害することにより、製品の保存期間を延長するのに役立ちます .
製造方法
合成経路と反応条件: プロピルパラベンナトリウムは、通常、p-ヒドロキシ安息香酸とプロパノールのエステル化によって合成されます。 この反応は、硫酸などの酸によって触媒されることが多く、この過程で生成される水の除去を促進します .
工業生産方法: 工業的な設定では、プロピルパラベンナトリウムの製造には、プロピルパラベンを水酸化ナトリウムで中和する工程が含まれます。 このプロセスには、プロピルパラベンを適切な溶媒に溶解し、水酸化ナトリウムを加え、次に溶媒を蒸発させてナトリウム塩を得る工程が含まれます .
科学的研究の応用
Propylparaben Sodium has a wide range of applications in scientific research:
Chemistry: Used as a standard preservative in various chemical formulations.
Biology: Employed in microbiological studies to inhibit microbial growth.
Medicine: Utilized in pharmaceutical formulations to extend the shelf life of medicines.
Industry: Commonly used in cosmetics and personal care products as a preservative.
作用機序
プロピルパラベンナトリウムは、細菌種における膜輸送プロセスを阻害したり、DNA、RNA、およびATPaseやホスホトランスフェラーゼなどの重要な酵素の合成を阻害することにより、抗菌効果を発揮します . この阻害により、微生物の増殖と繁殖が阻害され、製品が保存されます。
生化学分析
Biochemical Properties
Propylparaben sodium plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules to exert its preservative effects. One of the primary interactions is with microbial cell membranes, where propylparaben sodium disrupts the integrity of the membrane, leading to cell lysis and death. Additionally, propylparaben sodium can inhibit the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial efficacy .
Cellular Effects
Propylparaben sodium affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity and inhibits enzyme activity, leading to cell death. In mammalian cells, propylparaben sodium has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of propylparaben sodium involves its interaction with microbial cell membranes and enzymes. Propylparaben sodium binds to the lipid bilayer of microbial cell membranes, disrupting their structure and causing leakage of cellular contents. Additionally, it can inhibit the activity of enzymes involved in microbial metabolism, such as those in the glycolytic pathway, leading to a decrease in energy production and cell death. In mammalian cells, propylparaben sodium can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propylparaben sodium can change over time. The compound is relatively stable, but its antimicrobial efficacy may decrease over extended periods due to degradation or interaction with other components in the formulation. Long-term exposure to propylparaben sodium in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of propylparaben sodium vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as an antimicrobial agent. At high doses, propylparaben sodium can exhibit toxic or adverse effects, such as reduced sperm count and motility in rats. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations .
Metabolic Pathways
Propylparaben sodium is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in microbial metabolism, such as those in the glycolytic pathway. This interaction can lead to changes in metabolic flux and metabolite levels, ultimately resulting in the inhibition of microbial growth. In mammalian cells, propylparaben sodium can also affect metabolic pathways related to steroidogenesis and energy production .
Transport and Distribution
Within cells and tissues, propylparaben sodium is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of propylparaben sodium can influence its antimicrobial efficacy and potential effects on cellular function .
Subcellular Localization
Propylparaben sodium’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, propylparaben sodium may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Propylparaben Sodium is typically synthesized through the esterification of p-hydroxybenzoic acid with propanol. This reaction is often catalyzed by an acid such as sulfuric acid, which facilitates the removal of water formed during the process .
Industrial Production Methods: In industrial settings, the production of Propylparaben Sodium involves the neutralization of propylparaben with sodium hydroxide. The process includes dissolving propylparaben in a suitable solvent, adding sodium hydroxide, and then evaporating the solvent to obtain the sodium salt .
化学反応の分析
反応の種類: プロピルパラベンナトリウムは、次のようなさまざまな化学反応を起こします。
エステル化: アルコールと反応させてエステルを生成する。
加水分解: 水が存在すると、p-ヒドロキシ安息香酸とプロパノールに分解する。
酸化と還元: それほど一般的ではありませんが、特定の条件下で酸化と還元反応を起こす可能性があります。
一般的な試薬と条件:
エステル化: 触媒として硫酸を使用する。
加水分解: 酸性または塩基性条件。
酸化と還元: 特定の酸化剤または還元剤。
生成される主要な生成物:
加水分解: p-ヒドロキシ安息香酸とプロパノール。
エステル化: 使用するアルコールに応じて、さまざまなエステルが生成されます。
科学研究の応用
プロピルパラベンナトリウムは、科学研究において幅広い用途があります。
化学: さまざまな化学製剤の標準的な防腐剤として使用されています。
生物学: 微生物の増殖を阻害する、微生物学的研究に使用されています。
医学: 医薬品の保存期間を延長するために、製剤に使用されています。
類似化合物との比較
類似化合物:
- メチルパラベン
- エチルパラベン
- ブチルパラベン
- ヘプチルパラベン
比較: プロピルパラベンナトリウムは、抗菌効果と溶解性のバランスがとれているため、ユニークです。 メチルパラベンとエチルパラベンは水への溶解度が高いですが、プロピルパラベンはより広い抗菌スペクトルを提供します。 一方、ブチルパラベンとヘプチルパラベンは、抗菌活性は高いですが、溶解度は低くなります .
プロピルパラベンナトリウムは、さまざまな用途において効果的な保存能力を持ち、複数の業界において汎用性が高く、貴重な化合物です。
特性
IUPAC Name |
sodium;4-propoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMINYBUNCWGER-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-13-3 (Parent) | |
| Record name | Propylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042348 | |
| Record name | Propylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35285-69-9 | |
| Record name | Propylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-propoxycarbonylphenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLPARABEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625NNB0G9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















